Hypochlorite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hypochlorite (ClO⁻) is a chlorine oxyanion with potent oxidizing and antimicrobial properties. It is widely used in disinfection, water treatment, and industrial processes due to its ability to disrupt microbial cell walls and degrade organic matter . Sodium this compound (NaOCl), the most common this compound salt, is commercially available in aqueous solutions (e.g., household bleach at 5–6% concentration) and exhibits broad-spectrum efficacy against bacteria, viruses, and fungi . Its mechanism involves generating reactive oxygen species (ROS) and chlorinating biomolecules, leading to pathogen inactivation . This compound salts, including calcium (Ca(OCl)₂) and potassium (KOCl) this compound, are structurally similar but differ in solubility, stability, and application-specific performance .

准备方法

合成路线和反应条件: 次氯酸盐通常通过氯气与适当氢氧化物溶液的反应制备。 例如,次氯酸钠可以通过将氯气通入氢氧化钠溶液中合成:[ \text{Cl}2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] 该反应在低温下进行,以防止次氯酸盐分解 {_svg_3}.

工业生产方法: 次氯酸钠的工业生产涉及盐水(氯化钠溶液)的电解。 主要反应是:[ 2\text{Cl}^- \rightarrow \text{Cl}2 + 2e^- \quad \text{(在阳极)} ] [ 2\text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2\text{OH}^- \quad \text{(在阴极)} ] 阳极产生的氯气与阴极形成的氢氧化钠反应生成次氯酸钠 {_svg_4}.

化学反应分析

反应类型: 次氯酸盐会发生各种化学反应,包括氧化、还原和取代反应。

氧化: 次氯酸盐是一种强氧化剂,可以氧化多种有机和无机化合物。例如,它将碘离子氧化为碘:[ \text{ClO}^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{I}2 + \text{Cl}^- + \text{H}_2\text{O} ]

还原: 次氯酸盐在还原剂存在下可以还原为氯离子。例如,它与硫代硫酸根离子反应:[ \text{ClO}^- + 2\text{S}_2\text{O}_3^{2-} \rightarrow \text{Cl}^- + \text{S}_4\text{O}_6^{2-} ]

取代: 次氯酸盐也可以参与取代反应,例如有机化合物的氯化。例如,它与氨反应生成氯胺:[ \text{NH}_3 + \text{ClO}^- \rightarrow \text{NH}_2\text{Cl} + \text{OH}^- ]

常见试剂和条件: 与次氯酸盐反应中使用的常见试剂包括酸(例如盐酸)、碱(例如氢氧化钠)和还原剂(例如硫代硫酸钠)。 这些反应通常在受控pH条件下在水溶液中进行 {_svg_5} .

科学研究应用

Water Treatment

Disinfection of Drinking Water:

Hypochlorite is one of the most commonly used disinfectants in water treatment processes. It is effective against a broad spectrum of pathogens, including bacteria, viruses, and protozoa. The active species responsible for its antimicrobial activity is hypochlorous acid (HOCl), which is formed when this compound is dissolved in water.

- Usage Statistics:

Case Study: Emergency Water Disinfection

During the cholera outbreak in Douala, Cameroon (2004), handmade devices were employed for continuous delivery of this compound to disinfect wells. This intervention significantly reduced the incidence of waterborne diseases during the emergency response .

Healthcare Applications

Disinfectant in Medical Facilities:

this compound has been utilized as a disinfectant in healthcare settings for over a century due to its effectiveness and low cost. Key applications include:

- Hyperchlorination of potable water to prevent Legionella colonization.

- Disinfection of surfaces and equipment in hospitals.

- Decontamination of medical waste before disposal .

Clinical Use:

The properties of this compound make it suitable for various clinical applications:

- Disinfection of laundry and environmental surfaces.

- Cleaning blood spills and decontaminating surgical instruments.

Despite the availability of alternative disinfectants, hypochlorites remain prevalent due to their efficacy against a wide range of microorganisms .

Industrial Applications

Bleaching Agent:

this compound is widely used in the textile and paper industries as a bleaching agent. It effectively removes color from fabrics and pulp, enhancing the quality of the final product.

- Consumption Data:

Wastewater Treatment:

Sodium this compound plays a crucial role in treating wastewater by disinfecting effluents before they are released into the environment. This process helps prevent the spread of pathogens and protects public health.

Food Safety

Sanitization in Food Processing:

this compound solutions are employed to sanitize equipment and surfaces in food processing facilities. They are particularly effective at controlling microbial contamination during food production and handling.

- Application in Agriculture:

This compound is also used to sanitize fruits and vegetables during growth and post-harvest processing, ensuring food safety from farm to table .

Environmental Impact and Safety Considerations

While hypochlorites are effective disinfectants, their use can lead to the formation of disinfection byproducts (DBPs) when they react with organic matter in water. Some DBPs have been linked to health risks; thus, monitoring and managing their concentrations is essential .

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Water Treatment | Drinking water disinfection | Broad-spectrum antimicrobial activity |

| Healthcare | Surface disinfection | Cost-effective; rapid action |

| Industrial | Bleaching textiles/paper | Enhances product quality |

| Food Safety | Sanitization of food processing | Reduces microbial contamination |

| Wastewater Treatment | Effluent disinfection | Protects public health |

作用机制

次氯酸盐主要通过其强氧化性发挥作用。它与脂肪酸和氨基酸反应,导致细胞膜和蛋白质的降解。 这会导致细胞功能紊乱,最终导致细胞死亡 .

分子靶标和途径:

- 次氯酸盐与蛋白质的氨基反应生成氯胺,破坏细胞代谢。

- 它氧化酶中的巯基,导致必需细菌酶失活 .

相似化合物的比较

Hypochlorite Salts: Sodium, Calcium, and Potassium this compound

Table 1: Comparative Properties of Common this compound Salts

Key Findings :

- Sodium this compound is preferred for liquid formulations (e.g., wound irrigation at 0.0125–3% concentrations) due to its rapid dissolution and predictable activity .

- Calcium this compound offers superior shelf life and chlorine content (65–70% active Cl₂ vs. NaOCl’s 10–15%), making it ideal for long-term storage (e.g., emergency water treatment) .

- Potassium this compound is less stable and rarely used commercially, though its solubility profile suits specialized chemical reactions .

This compound vs. Hypochlorous Acid (HOCl)

Table 2: this compound vs. Hypochlorous Acid

Key Findings :

- Hypochlorous acid (HOCl) exhibits superior antimicrobial activity at neutral pH, targeting biofilms and pathogens like Porphyromonas gingivalis in periodontal disease . In contrast, this compound’s efficacy diminishes in organic-rich environments due to rapid chlorine consumption .

- HOCl is generated electrolytically or via dilution of this compound solutions. It is 80–200 times more effective than this compound at equivalent chlorine concentrations in neutralizing Staphylococcus aureus .

Dental Disinfection

- Sodium this compound (3%) reduces dentin microhardness by 12–15% due to collagen degradation, whereas chitosan-hypochlorite blends mitigate this effect .

- HOCl (0.025%) shows comparable antibacterial efficacy to NaOCl in root canal irrigation but preserves dentin structural integrity .

Wound Care

- Dakin’s solution (0.0125% NaOCl) and HOCl-based products (e.g., Vashe) both reduce bacterial loads, but HOCl avoids cytotoxicity to fibroblasts, enhancing wound healing .

Water Treatment

- Calcium this compound achieves 99.99% E. coli inactivation at 2 mg/L, outperforming sodium this compound in turbid water due to slower chlorine release .

生物活性

Hypochlorite, particularly in the form of sodium this compound (NaClO), is widely recognized for its potent antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various microorganisms, and implications for health and safety.

This compound acts primarily as a powerful oxidizing agent. Its biological activity can be attributed to several mechanisms:

- Oxidative Stress Induction : this compound generates reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and nucleic acids. This oxidative stress leads to cell death in microorganisms .

- Enzymatic Inhibition : The high pH of sodium this compound (typically above 11) disrupts the integrity of bacterial cell membranes by denaturing proteins essential for cellular functions. It irreversibly inhibits key enzymes through oxidation of thiol groups (–SH), essential for microbial metabolism .

- Chloramination Reactions : this compound can react with amino acids to form chloramines, which interfere with cellular metabolism and contribute to its antimicrobial effects .

Efficacy Against Microorganisms

Numerous studies have demonstrated the effectiveness of this compound against a wide range of pathogens. The following table summarizes findings from various research studies regarding the concentration and exposure time required for effective microbial reduction:

| Microorganism | Concentration (ppm) | Exposure Time (min) | Log Reduction |

|---|---|---|---|

| E. coli | 3 | 30 | ≥2 |

| Salmonella spp. | 5 | 30 | 5.8 |

| Listeria monocytogenes | 6.36 | 30 | 7.5 |

| Staphylococcus aureus | 10 | 10 | ≥6 |

These results indicate that sodium this compound is highly effective at low concentrations, making it suitable for use in various disinfection applications, including food processing and healthcare settings .

Case Studies

- Dental Applications : Sodium this compound is commonly used in endodontics due to its ability to dissolve organic tissue and eliminate bacteria from root canals. A study showed that a concentration of 1% NaClO significantly reduced bacterial counts during endodontic treatment .

- Food Safety : In the food industry, this compound is employed to sanitize surfaces and equipment. Research indicates that using NaClO in poultry processing effectively reduces pathogenic bacteria, thus enhancing food safety .

- Water Disinfection : this compound is widely used in municipal water treatment facilities for its ability to eliminate pathogens from drinking water supplies. A systematic review highlighted its effectiveness in reducing microbial contamination while noting the importance of managing potential disinfection by-products .

Safety and Biocompatibility

While this compound is effective as a disinfectant, its use must be carefully managed to avoid cytotoxic effects on human tissues. Studies suggest that lower concentrations (0.5% to 1%) are biocompatible and result in minimal tissue reaction, making them suitable for medical applications . However, higher concentrations can cause significant damage to tissues and should be used cautiously.

常见问题

Basic Research Questions

Q. What experimental design strategies are effective for optimizing hypochlorite concentration in biopolymer extraction protocols?

- Methodological Answer : Box-Behnken Design (BBD) is widely used to optimize this compound concentration in processes like polyhydroxyalkanoate (PHA) extraction. For example, a study tested five variables (e.g., this compound concentration, incubation time) across 43 experiments, achieving yields between 6.91% and 27.70%. Response Surface Methodology (RSM) models can quantify interactions between variables, balancing yield and environmental impact .

Q. How do researchers standardize this compound-based sterilization protocols in plant tissue culture studies?

- Methodological Answer : Sodium this compound (3%) is commonly used for seed sterilization, with immersion times calibrated to avoid tissue damage. A study on sesame seeds employed a 2-minute sterilization step followed by rinsing, ensuring contamination control without compromising germination rates. Protocols should specify concentration, exposure time, and post-treatment rinsing steps to ensure reproducibility .

属性

Key on ui mechanism of action |

Sodium hypochlorite mediate its antimicrobial action by reacting with fatty acids and amino acids. Via saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Sodium hypochlorite may react with amino acids to neutralize them and form water and salt. Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism. Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups. Eventually hypochlorous acid and hypochlorite ions degrade and hydrolyze amino acids. |

|---|---|

CAS 编号 |

14380-61-1 |

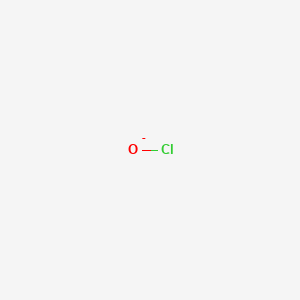

分子式 |

ClO- |

分子量 |

51.45 g/mol |

IUPAC 名称 |

hypochlorite |

InChI |

InChI=1S/ClO/c1-2/q-1 |

InChI 键 |

WQYVRQLZKVEZGA-UHFFFAOYSA-N |

SMILES |

[O-]Cl |

规范 SMILES |

[O-]Cl |

沸点 |

Decomposes at 40 (sodium hypochlorite) |

Key on ui other cas no. |

14380-61-1 |

物理描述 |

Salts between a metal ion (most commonly the sodium ion, calcium ion, or potassium ion) and the hypochlorite group ClO-. Toxic by ingestion and inhalation. Powerful irritants to the skin, eyes and mucous membranes. May cause ignition when in contact with organic materials. When involved in a fire they may accelerate combustion or cause an explosion. |

溶解度 |

Soluble (sodium hypochlorite) |

同义词 |

Hypochlorite Hypochlorous Acid Hypochlorous Acids |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。